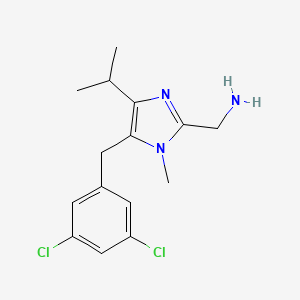
5-(difluoromethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(difluoromethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. The presence of the difluoromethyl group in its structure imparts unique physicochemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)pyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidinone ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of transition metal-free methods is preferred to avoid the need for expensive catalysts and to simplify the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(difluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
5-(difluoromethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(difluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, affecting their activity. This interaction can modulate metabolic pathways and influence biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
Uniqueness
What sets 5-(difluoromethyl)pyrrolidin-2-one apart is the presence of the difluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C5H7F2NO |
|---|---|
Poids moléculaire |
135.11 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9) |
Clé InChI |
WGNSOJGVTADYSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)


![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)



![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)


